Fluconazole

Description

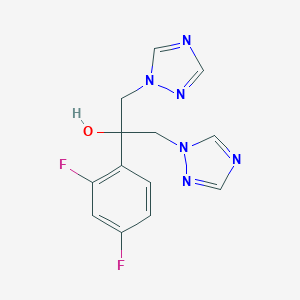

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHAOTPXVQNOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Record name | fluconazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluconazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020627 | |

| Record name | Fluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L | |

| Record name | SID49666152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder, Crystals from ethyl acetate/hexane | |

CAS No. |

86386-73-4 | |

| Record name | Fluconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 86386-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZV102JFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138-140 °C, 138 - 140 °C | |

| Record name | Fluconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Broad-Spectrum Antifungal: A Technical History of Fluconazole's Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole, a triazole antifungal agent, represents a landmark in the treatment of systemic and superficial mycoses. Its development in the late 1970s and commercial introduction in 1988 marked a significant advancement over existing antifungal therapies, offering a safer and more effective oral treatment option. This technical guide provides a comprehensive history of this compound's development, from its conceptualization and synthesis to its preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific journey that brought this pivotal therapeutic agent to fruition.

The Pre-fluconazole Era: An Unmet Need

Prior to the advent of this compound, the therapeutic arsenal against systemic fungal infections was limited and fraught with challenges. Amphotericin B, a polyene antibiotic, was the gold standard but was associated with significant nephrotoxicity. Flucytosine, a pyrimidine analog, had a narrow spectrum of activity and a propensity for the rapid development of resistance. The emergence of imidazole antifungals, such as ketoconazole, in the 1970s offered an oral treatment alternative, but their use was often limited by hepatotoxicity and unfavorable pharmacokinetic properties. This landscape highlighted a critical unmet need for a safe, orally bioavailable, and broad-spectrum antifungal agent.

The Dawn of a New Antifungal: Discovery and Synthesis at Pfizer

In 1978, a dedicated research program was initiated at Pfizer Central Research in Sandwich, Kent, U.K., with the goal of discovering a novel antifungal agent suitable for treating life-threatening systemic fungal infections.[1] The research team, led by Ken Richardson, initially focused on imidazole derivatives but soon shifted their attention to triazole analogues.[2][3][4] This strategic pivot was driven by the hypothesis that the triazole moiety would be less susceptible to metabolic degradation, leading to improved pharmacokinetic profiles.[2]

The core strategy involved the synthesis of polar derivatives to enhance blood levels and further reduce metabolic breakdown.[2] This led to the creation of a series of novel 1,3-bis-triazole-2-arylpropan-2-ol derivatives.[1][2] Through meticulous structure-activity relationship (SAR) studies, the team identified that a 2,4-difluorophenyl substituent provided an optimal combination of antifungal efficacy, pharmacokinetic characteristics, aqueous solubility, and a favorable safety profile.[1][2] This lead compound was this compound.

Original Synthesis of this compound

The initial patented synthesis of this compound involved a multi-step process. While several methods have since been developed, a common early approach is outlined below.[5][6][7][8]

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol. 1,3-Difluorobenzene is reacted with 1,3-dichloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride, via a Friedel-Crafts acylation reaction. The resulting ketone is then reduced to the corresponding alcohol.

-

Step 2: Synthesis of 2-(2,4-difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane. The alcohol from Step 1 is reacted with 1H-1,2,4-triazole in the presence of a strong base, such as sodium hydride, to displace one of the chlorine atoms. The resulting intermediate is then treated with a base to facilitate an intramolecular cyclization to form the epoxide.

-

Step 3: Synthesis of this compound. The epoxide from Step 2 is opened by reaction with a second equivalent of 1H-1,2,4-triazole in the presence of a base, such as potassium carbonate, to yield this compound.

A simplified schematic of an early synthetic route is depicted below.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound exerts its antifungal effect by potently and selectively inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14-α-demethylase.[9] This cytochrome P450-dependent enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity.

The nitrogen atom of the triazole ring in this compound binds to the heme iron atom in the active site of lanosterol 14-α-demethylase, preventing the enzyme from demethylating its substrate.[9] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its normal function, leading to increased permeability, leakage of essential cellular components, and ultimately, the inhibition of fungal growth and replication. This compound's high selectivity for the fungal cytochrome P450 enzyme over its mammalian counterpart is a key factor in its favorable safety profile.

Preclinical Evaluation: Demonstrating In Vitro and In Vivo Efficacy

Extensive preclinical studies were conducted to characterize the antifungal activity and pharmacokinetic profile of this compound. These studies were crucial in establishing its potential as a therapeutic agent and guiding its clinical development.

In Vitro Antifungal Activity

This compound demonstrated a broad spectrum of activity against clinically important yeasts. The in vitro susceptibility of various fungal isolates was determined using standardized broth microdilution methods.[3][10][11][12][13]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

-

Medium Preparation: A standardized growth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, is prepared.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in the microtiter plates.

-

Inoculum Preparation: Fungal isolates are grown on agar plates, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).

-

Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Table 1: In Vitro Activity of this compound Against Key Fungal Pathogens

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 0.25 - 1.0 | 0.5 - 4.0 |

| Candida glabrata | 4.0 - 16.0 | 16.0 - 64.0 |

| Candida parapsilosis | 1.0 - 4.0 | 2.0 - 8.0 |

| Candida tropicalis | 1.0 - 4.0 | 4.0 - 16.0 |

| Cryptococcus neoformans | 2.0 - 8.0 | 8.0 - 16.0 |

Note: MIC values can vary depending on the specific isolates and testing methodologies.[14][15][16][17]

In Vivo Efficacy in Animal Models

The efficacy of this compound was evaluated in various animal models of systemic and superficial fungal infections, including murine models of candidiasis and cryptococcosis.[2][4][18][19][20][21][22][23][24] These studies were instrumental in demonstrating the in vivo activity of this compound and establishing dose-response relationships.

Experimental Protocol: Murine Model of Systemic Candidiasis

-

Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to mimic the susceptible patient population.

-

Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.

-

Treatment: this compound is administered orally or intraperitoneally at various doses and dosing schedules.

-

Endpoint Assessment: Efficacy is assessed by determining the reduction in fungal burden in target organs (e.g., kidneys) or by monitoring survival rates compared to untreated controls.

In a murine model of systemic candidiasis, the 50% effective dose (ED₅₀) of this compound administered intraperitoneally was found to be 4.56 mg/kg of body weight per day.[21][22][25]

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal species, including rats, dogs, and rabbits, revealed this compound's favorable properties.[9][26][27][28][29][30][31] It exhibited excellent oral bioavailability, a long elimination half-life, and good penetration into various tissues, including the cerebrospinal fluid.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Animal Models and Humans

| Species | Dose | Cₘₐₓ (µg/mL) | T½ (hours) | AUC (µg·h/mL) |

| Dog | 5 mg/kg (single oral) | 4.84 | ~24 | 85.56 |

| Dog | 10 mg/kg (single oral) | 5.67 | ~24 | 109.19 |

| Rabbit | 15 mg/kg (IV, q12h) | 42.1 | 11.55 | 552.66 (24h) |

| Rabbit | 50 mg/kg (IV, q12h) | 192.3 | 11.55 | 1789.50 (24h) |

| Human | 150 mg (single oral) | ~3.0 | ~30 | ~90 |

Clinical Development: From Healthy Volunteers to Pivotal Trials

The clinical development of this compound progressed through a series of well-designed studies that established its safety, tolerability, and efficacy in humans for a range of fungal infections.

Phase I Studies

Initial studies in healthy volunteers confirmed this compound's excellent oral bioavailability (>90%) and long plasma half-life of approximately 30 hours, supporting once-daily dosing.[31] The drug was well-tolerated, with mild gastrointestinal complaints being the most common side effects.

Phase II and III Clinical Trials

Pivotal clinical trials demonstrated the efficacy of this compound in treating various fungal infections.

In a multicenter, open-label trial, a single 150 mg oral dose of this compound was administered to 180 patients with vaginal candidiasis.[1] The clinical cure or marked improvement rate was 97% at the short-term follow-up (5-16 days) and 88% at the long-term follow-up (27-62 days).[1] Mycological eradication was achieved in 93% of patients at the short-term assessment.[1] Another study comparing a single 150 mg dose of this compound to a 6-day course of intravaginal clotrimazole found comparable efficacy, with clinical effectiveness rates of 80% and 72%, respectively, at the short-term assessment.[32]

Table 3: Clinical Efficacy of this compound in Vaginal Candidiasis

| Study | Treatment Regimen | Clinical Cure Rate (Short-term) | Mycological Eradication Rate (Short-term) |

| Multicentre Study Group (1988)[1] | This compound 150 mg single dose | 97% | 93% |

| Comparative Study (1998)[32] | This compound 150 mg single dose | 80% | 76% |

| Comparative Study (1998)[32] | Clotrimazole 100 mg daily for 6 days | 72% | 72% |

Clinical trials in immunocompromised patients, including those with HIV/AIDS, established the efficacy of this compound for mucosal candidiasis.[33][34][35][36][37][38] For oropharyngeal candidiasis, a typical dosage regimen is 200 mg on the first day, followed by 100 mg once daily for at least two weeks.[37][38] For esophageal candidiasis, the recommended dosage is similar, but treatment is extended for a minimum of three weeks and for at least two weeks following the resolution of symptoms.[37][38]

Experimental Protocol: Clinical Trial for Oropharyngeal Candidiasis

-

Patient Population: Immunocompromised patients with clinical and mycological evidence of oropharyngeal candidiasis.

-

Treatment Arms: Patients are randomized to receive either oral this compound or a comparator antifungal agent (e.g., topical clotrimazole).

-

Dosing Regimen: this compound is administered at a loading dose followed by a daily maintenance dose.

-

Efficacy Assessment: Clinical cure (resolution of signs and symptoms) and mycological cure (negative culture) are assessed at the end of treatment and at follow-up visits.

Conclusion

The development of this compound was a triumph of rational drug design and a testament to the perseverance of the research team at Pfizer. By systematically modifying the chemical structure of azole antifungals, they created a molecule with a superior pharmacokinetic profile and a favorable safety margin. The in-depth preclinical and clinical evaluation that followed rigorously established its efficacy against a broad range of fungal pathogens. This compound's introduction revolutionized the management of fungal infections and it remains an essential medicine worldwide, a legacy of innovative pharmaceutical research and development.

References

- 1. Treatment of vaginal candidiasis with a single oral dose of this compound. Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Demonstration of Therapeutic Equivalence of this compound Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]

- 5. This compound Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106749055A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. DE60114889T2 - PROCESS FOR THE PREPARATION OF this compound AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Antifungal Susceptibility Testing of this compound by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. msjonline.org [msjonline.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]

- 16. In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Correlation of this compound MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 19. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pharmacodynamics of this compound in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]

- 24. Enhanced pathogenicity of Candida albicans pre-treated with subinhibitory concentrations of this compound in a mouse model of disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacodynamics of this compound in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacokinetic Studies of this compound in Rabbits Characterizing Doses Which Achieve Peak Levels in Serum and Area under the Concentration-Time Curve Values Which Mimic Those of High-Dose this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Pharmacokinetics of this compound after oral administration to healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. journals.asm.org [journals.asm.org]

- 31. Pharmacokinetics and tissue penetration of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Comparative Study of the Effectiveness of Oral this compound and Intravaginal Clotrimazole in the Treatment of Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

- 34. 2024.sci-hub.se [2024.sci-hub.se]

- 35. Candidiasis (Mucocutaneous): Adult and Adolescent OIs | NIH [clinicalinfo.hiv.gov]

- 36. droracle.ai [droracle.ai]

- 37. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 38. Diflucan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

Fluconazole's Disruption of Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its efficacy lies in the targeted disruption of the fungal cell membrane, a critical component for fungal viability and pathogenicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its interaction with the fungal cell membrane. We will delve into the specific enzymatic inhibition, the consequential alterations in membrane composition and properties, and the experimental methodologies employed to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug development and research.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

This compound's primary mode of action is the highly selective inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase .[1][2][3][4] This enzyme, a cytochrome P450-dependent enzyme encoded by the ERG11 gene, is essential for the conversion of lanosterol to ergosterol, the predominant sterol in fungal cell membranes.[2][4][5] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][4][6]

This compound, with its triazole ring, binds to the heme iron cofactor in the active site of lanosterol 14α-demethylase, preventing the enzyme from binding its natural substrate, lanosterol.[5] This inhibition is highly specific to the fungal enzyme, as mammalian demethylase activity is significantly less sensitive to this compound.[1][5] This selectivity is a key factor in this compound's favorable therapeutic index.

The Ergosterol Biosynthesis Pathway and this compound's Point of Intervention

The synthesis of ergosterol is a complex, multi-step process. This compound intervenes at the demethylation step of lanosterol. The pathway can be visualized as follows:

Consequences of Lanosterol 14α-Demethylase Inhibition

The inhibition of lanosterol 14α-demethylase by this compound leads to two primary and detrimental consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular levels of ergosterol.[7]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of lanosterol and other 14α-methylated sterols.[1][4][5] These aberrant sterols are then incorporated into the fungal cell membrane, leading to a host of structural and functional defects.[4]

Impact on Fungal Cell Membrane Properties

The altered sterol composition of the fungal cell membrane profoundly affects its physicochemical properties and biological functions.

Increased Membrane Permeability and Fluidity

The replacement of the planar ergosterol molecule with the bulkier 14α-methylated sterols disrupts the tight packing of phospholipids in the membrane bilayer.[4] This leads to:

-

Increased Membrane Fluidity: The disordered membrane becomes more fluid, which can impair the function of membrane-associated enzymes and transport systems.

-

Increased Permeability: The compromised integrity of the membrane results in increased permeability, making the fungal cell susceptible to osmotic stress and the leakage of essential intracellular components.[1][2]

Disruption of Membrane-Bound Enzymes

Many essential fungal enzymes are embedded within the cell membrane and their activity is dependent on the specific lipid environment provided by ergosterol. The altered sterol composition can lead to the dysfunction of these proteins, further contributing to the antifungal effect.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with its target and its effects on fungal cells.

Table 1: Inhibitory Potency of this compound against Fungal Lanosterol 14α-Demethylase (CYP51)

| Fungal Species | IC50 (µM) | Reference |

| Candida albicans | 0.039 - 0.30 | [5] |

| Malassezia globosa | 0.206 ± 0.008 | [8] |

IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit the enzyme activity by 50%.

Table 2: Binding Affinity of this compound to Fungal and Human CYP51

| Enzyme Source | Dissociation Constant (Kd) (nM) | Reference |

| Saccharomyces cerevisiae Erg11p | 74 ± 15 | [9] |

| Candida albicans CYP51 | 10 - 56 | [10] |

| Homo sapiens CYP51 | ~30,500 | [10] |

Kd (Dissociation constant) is a measure of the binding affinity of this compound to the enzyme. A lower Kd indicates a higher binding affinity.

Table 3: this compound-Induced Ergosterol Depletion in Candida albicans

| This compound Concentration (µg/mL) | Mean Ergosterol Reduction (%) in Susceptible Isolates | Reference |

| 1 | 72 | [7] |

| 4 | 84 | [7] |

| 16 | 95 | [7] |

| 64 | 100 | [7] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the mechanism of action of this compound.

Heterologous Expression and Purification of Fungal Lanosterol 14α-Demethylase (CYP51)

This protocol is essential for obtaining sufficient quantities of the purified enzyme for in vitro studies.

Methodology:

-

Gene Cloning: The gene encoding the fungal CYP51 is amplified via PCR and cloned into a suitable expression vector, often containing a polyhistidine-tag for purification.[11][12]

-

Heterologous Expression: The expression vector is transformed into a host organism, typically Escherichia coli. Protein expression is induced under optimized conditions.[3][11][12]

-

Cell Lysis and Membrane Isolation: The cells are harvested and lysed. The membrane fraction containing the recombinant CYP51 is isolated by centrifugation.[11][12]

-

Solubilization: The membrane-bound CYP51 is solubilized using detergents.[11]

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography, such as Nickel-NTA chromatography, which binds to the polyhistidine-tag.[3][11]

-

Dialysis: The purified enzyme is dialyzed to remove the elution buffer components and stored under appropriate conditions.[11]

Lanosterol 14α-Demethylase Enzymatic Assay

This assay is used to determine the activity of the purified CYP51 enzyme and to assess the inhibitory effect of compounds like this compound.

Methodology:

-

Reconstitution of the Enzyme System: The purified CYP51 is reconstituted with a cytochrome P450 reductase and a lipid environment to ensure its catalytic activity.[13]

-

Reaction Mixture: The reaction mixture typically contains the reconstituted enzyme, the substrate (lanosterol), and NADPH as a cofactor.[13][14]

-

Incubation: The reaction is incubated at an optimal temperature for a specific duration.

-

Inhibition Studies: For inhibition assays, varying concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.[15]

-

Product Analysis: The reaction is stopped, and the products are extracted and analyzed, often by LC-MS/MS, to quantify the conversion of lanosterol to its demethylated product.[5]

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to quantify the changes in the sterol profile of fungal cells upon treatment with this compound.

Methodology:

-

Sample Preparation: Fungal cells are cultured with and without this compound. The cells are then harvested, washed, and lyophilized.[1][16]

-

Saponification and Extraction: The cell pellets are saponified to break down lipids and release the sterols. The non-saponifiable lipids, including the sterols, are then extracted with an organic solvent.[1]

-

Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.[1][2]

-

GC-MS Analysis: The derivatized sterols are separated by gas chromatography and detected by mass spectrometry.

-

Data Analysis: The different sterols are identified based on their retention times and mass spectra, and their relative abundance is quantified.[1][2]

Assessment of Fungal Membrane Fluidity

Fluorescence anisotropy using a probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common method to assess membrane fluidity.

Methodology:

-

Cell Preparation: Fungal cells are grown in the presence or absence of this compound.

-

Probe Incorporation: The fluorescent probe DPH is incubated with the fungal cells, allowing it to incorporate into the cell membranes.[17]

-

Fluorescence Anisotropy Measurement: The fluorescence anisotropy of the DPH-labeled cells is measured using a fluorometer.

-

Data Interpretation: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Mechanisms of this compound Resistance

The emergence of this compound resistance is a significant clinical challenge. The primary mechanisms of resistance are:

-

Alterations in the Target Enzyme: Point mutations in the ERG11 gene can lead to changes in the amino acid sequence of lanosterol 14α-demethylase, reducing its binding affinity for this compound.[18]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring higher concentrations of this compound for effective inhibition.

-

Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[19][20]

Conclusion

This compound's mechanism of action is a well-defined and elegant example of targeted antifungal therapy. By specifically inhibiting lanosterol 14α-demethylase, this compound triggers a cascade of events that ultimately compromise the integrity and function of the fungal cell membrane, leading to a fungistatic or fungicidal effect. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel antifungal agents and for devising strategies to combat the growing threat of antifungal resistance. This guide provides a foundational resource for professionals dedicated to advancing the field of mycology and infectious disease treatment.

References

- 1. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 3. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Heterologous expression and purification of recombinant proteins [bio-protocol.org]

- 7. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.bangor.ac.uk [research.bangor.ac.uk]

- 9. Structural Insights into Binding of the Antifungal Drug this compound to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 1,6-Diphenyl-1,3,5-hexatrine as a reporter of inner spore membrane fluidity in Bacillus subtilis and Alicyclobacillus acidoterrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular analysis of cyp51 from this compound-resistant Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Resistance mechanisms in this compound-resistant Candida albicans isolates from vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of fluconazole and its analogues

An In-depth Technical Guide to the Structure-Activity Relationship of Fluconazole and its Analogues

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a bis-triazole antifungal agent, has been a cornerstone in the treatment of fungal infections since its introduction in 1988.[1][2] Its mechanism of action involves the potent and selective inhibition of the fungal enzyme lanosterol 14-α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[1][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the cessation of fungal growth.[3] However, the rise of antifungal resistance in clinically important pathogens like Candida albicans has necessitated the development of new, more potent analogues that can overcome these resistance mechanisms.[2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its derivatives. It explores how modifications to its core structure influence antifungal activity, enzyme inhibition, and pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways and workflows to aid in the rational design of next-generation antifungal agents.

Core Structure and Mechanism of Action

The foundational structure of this compound consists of three key components: a central propan-2-ol backbone, two 1,2,4-triazole rings, and a 2,4-difluorophenyl group.[2] The antifungal activity of azoles like this compound is primarily dependent on their ability to inhibit CYP51.[4] The nitrogen atom (N-4) of one of the triazole rings coordinates with the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.[4][5] This inhibition blocks the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR) Analysis

SAR studies on this compound have primarily focused on modifications to three regions: the aromatic ring, the 1,2,4-triazole rings, and the central hydroxyl group, in an effort to enhance potency and improve pharmacokinetic profiles.[1][2]

Modifications of the Difluorophenyl Ring

The 2,4-difluorophenyl moiety is a critical pharmacophore. Alterations to the substituents on this ring have a significant impact on antifungal activity.

-

Halogen Substitution: Replacing the fluorine atoms with other halogens has yielded potent compounds. A derivative with two chlorine atoms (2,4-diCl) in place of the fluorines demonstrated particularly high antifungal activity against Candida albicans and Microsporum gypseum.[1] Molecular docking studies suggest this compound has a lower final docked energy with the target enzyme, 14α-demethylase.[1]

-

Phenoxy Substitution: The addition of a phenoxy group at the 4-position of the aromatic ring has been explored for agricultural applications, with some analogues showing higher activity against plant pathogens like Fusarium oxysporum than commercial fungicides.[1]

Modifications of the 1,2,4-Triazole Rings

The triazole rings are essential for coordinating with the heme iron of CYP51. Modifications in this region aim to enhance this interaction or introduce new interactions with active site residues.

-

Bioisosteric Replacement: Replacing one of the 1,2,4-triazole rings with a 1,2,3-triazole has resulted in analogues with greater potency against Candida pathogens than this compound.[6] Compound 12 from this series showed a 97.4% reduction in fungal load in a murine model of candidiasis.[6]

-

Substitution on the Triazole Ring: Adding substituents to one of the triazole rings can improve activity.

-

Introducing a benzylthio group led to compounds with a better activity profile than this compound, especially against this compound-resistant isolates.[7] A derivative with a 2,4-dichloro benzylthio substituent was highly active against C. albicans (MIC of 0.125 µg/mL).[8]

-

Analogues bearing a urea functionality have shown superior in vitro capabilities against both sensitive and resistant C. albicans.[9][10] Compounds 8b and 8c from one such study were 32-fold more potent than this compound against certain strains.[9][10]

-

Modifications of the Propan-2-ol Linker and Hydroxyl Group

The tertiary hydroxyl group is crucial for binding to the apoprotein of CYP51. While this group is generally conserved, modifications to the linker or the hydroxyl itself can influence pharmacokinetic properties.

-

Alkoxy Substitution: Introducing an alkoxy group at the methylene moiety adjacent to the hydroxyl group has produced active compounds. A derivative with a 2,4-diCl phenyl ring and a methoxy (MeO) substitution had a Minimal Elimination Concentration (MEC) of 0.31 μg/mL against C. albicans.[8]

-

Phosphorylation: To improve water solubility for parenteral administration, the hydroxyl group can be phosphorylated to form a monoester prodrug, such as fosthis compound.[1][11] This prodrug is rapidly converted to this compound in the body.[11]

Caption: Summary of key structure-activity relationships for this compound analogues.

Quantitative SAR Data

The following tables summarize the in vitro activity of representative this compound analogues against key fungal pathogens and the target enzyme, CYP51.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID/Modification | Target Organism | MIC (µg/mL) | This compound MIC (µg/mL) | Reference |

| 2,4-dichloro analogue | C. albicans (clinical strain) | 0.5 | 1 | [1] |

| 2,4-dichloro analogue | Microsporum gypseum | 4 | 8 | [1] |

| Analogue 8b (Urea moiety) | C. albicans (resistant) | 0.5 | 16 | [9][10] |

| Analogue 8c (Urea moiety) | C. albicans (resistant) | 0.5 | 16 | [9][10] |

| 2,4-dichloro benzylthio subst. | C. albicans | 0.125 | 1 | [8] |

| Alkoxy subst. (2,4-diCl, MeO) | C. albicans | 0.31 (MEC) | - | [8] |

Table 2: Enzyme Inhibition (IC₅₀)

| Compound ID/Modification | Target Enzyme | IC₅₀ (µM) | This compound IC₅₀ (µM) | Reference |

| Analogue 5d (short, chloro) | C. albicans CYP51 | 0.39 | 0.31 | [12] |

| Analogue 5f (short, di-chloro) | C. albicans CYP51 | 0.46 | 0.31 | [12] |

| Analogue 12b (extended, fluoro) | C. albicans CYP51 | 0.20 | 0.31 | [12] |

| Analogue 12c (extended, chloro) | C. albicans CYP51 | 0.33 | 0.31 | [12] |

| This compound | T. cruzi CYP51 | 0.88 | - | [13] |

Experimental Protocols

The evaluation of novel this compound analogues relies on a set of standardized in vitro and in vivo assays.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Protocol Overview:

-

Preparation of Antifungal Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the compound in a standardized liquid medium, typically RPMI 1640.[14] Final drug concentrations may range from 0.03 to 64 µg/mL.[15]

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture. Adjust the suspension spectrophotometrically to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[15]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.

-

Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.[14][15]

-

MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant reduction in fungal growth compared to the control. For azoles, this is typically defined as a ≥50% decrease in turbidity (growth inhibition).[16][17][18] The reading can be done visually or with a spectrophotometer.

Caption: Standard experimental workflow for MIC determination by broth microdilution.

CYP51 Enzyme Inhibition Assay

This assay measures the ability of a compound to directly inhibit the activity of the target enzyme, lanosterol 14α-demethylase.

Protocol Overview:

-

Enzyme Reconstitution: The assay uses a reconstituted system containing purified, recombinantly expressed CYP51 (e.g., from C. albicans) and a cytochrome P450 reductase (CPR). A typical enzyme concentration is 0.25-1 µM.[12]

-

Compound Incubation: Varying concentrations of the test compound (e.g., 0 to 10 µM) are pre-incubated with the reconstituted enzyme system.[12]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the natural substrate, lanosterol, and an NADPH regenerating system.[12][13]

-

Fluorescence-Based Monitoring (Alternative Method): A fluorogenic substrate, such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC), can be used. The enzyme metabolizes BOMCC into a fluorescent product, and the rate of fluorescence increase is measured (e.g., Excitation: 410 nm, Emission: 460 nm).[13]

-

Data Analysis: The rate of substrate turnover is measured (e.g., by HPLC or fluorescence). The percentage of inhibition at each compound concentration is calculated relative to a no-drug control.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined by fitting the dose-response data to a suitable equation (e.g., the Morrison equation).[19]

Pharmacokinetic (PK) Evaluation

PK studies assess the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model.

Methodology Overview:

-

Dosing: The compound is administered to test animals (e.g., mice, rats) via a relevant route, such as oral (p.o.) or intravenous (i.v.).[20]

-

Sample Collection: Blood samples are collected at multiple time points after administration.

-

Compound Quantification: The concentration of the drug in the plasma or serum is measured using a validated analytical method, such as gas-liquid chromatography or, more commonly, liquid chromatography with tandem mass spectrometry (LC-MS/MS).[20][21]

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., NONMEM).[11] The data is typically fitted to a compartmental model (e.g., one- or two-compartment) to determine key PK parameters.[11][20]

-

Key Parameters: Important parameters calculated include Clearance (CL), Volume of Distribution (Vd), elimination half-life (t₁/₂), and bioavailability (F%) for oral compounds.[11][22]

Conclusion

The structure-activity relationship of this compound is well-defined, providing a robust framework for the rational design of new antifungal agents. Key insights indicate that modifications to the difluorophenyl ring, such as replacing fluorines with chlorines, and substitutions on the triazole rings with moieties like substituted thioethers or ureas, can significantly enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. While the core propan-2-ol structure is critical for activity, its modification into a prodrug form can improve physicochemical properties like solubility. The continued application of these SAR principles, combined with advanced in silico modeling and robust experimental evaluation, holds great promise for the development of the next generation of azole antifungals to combat the growing threat of fungal infections.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Structural Insights into Binding of the Antifungal Drug this compound to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of 1,2,3-triazole containing this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel this compound-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics of this compound after administration of fosthis compound and this compound in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazo… [ouci.dntb.gov.ua]

- 22. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluconazole's Impact on the Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its efficacy is primarily attributed to the disruption of the ergosterol biosynthesis pathway, an essential process for maintaining the integrity and function of the fungal cell membrane. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, its quantitative impact on ergosterol production, and the downstream consequences for fungal pathogens. Detailed experimental protocols for assessing this compound's effects are provided, alongside visual representations of the core biochemical pathway, experimental workflows, and associated signaling responses.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The ergosterol biosynthesis pathway, therefore, represents a critical target for antifungal drug development. This compound is a highly selective inhibitor of a key enzyme in this pathway, leading to a fungistatic effect on a broad spectrum of fungal pathogens.[2][3] Understanding the intricacies of this compound's interaction with this pathway is paramount for optimizing its clinical use and for the development of novel antifungal agents to combat emerging resistance.

Mechanism of Action of this compound

This compound exerts its antifungal activity by specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[4][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[1] The mechanism of inhibition involves the binding of the free nitrogen atom in this compound's triazole ring to the heme iron atom within the active site of lanosterol 14α-demethylase.[2] This interaction prevents the demethylation of lanosterol, thereby halting the ergosterol biosynthesis pathway.[2]

The inhibition of lanosterol 14α-demethylase leads to two primary downstream effects that are detrimental to the fungal cell:

-

Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and fluidity of the fungal cell membrane.[5] This can impair the function of membrane-bound enzymes and transport systems.[6]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterols, such as lanosterol.[2][7] These abnormal sterols can be incorporated into the fungal membrane, disrupting its normal structure and function, which is believed to contribute significantly to the fungistatic activity of this compound.[5][8]

Quantitative Impact of this compound on Ergosterol Biosynthesis

The inhibitory effect of this compound on ergosterol synthesis can be quantified, and this quantification is often used to determine the susceptibility of fungal isolates.

Table 1: Effect of this compound on Ergosterol Content in Candida albicans

| This compound Concentration (µg/mL) | Mean Decrease in Ergosterol Content (Susceptible Isolates) | Mean Decrease in Ergosterol Content (Resistant Isolates) |

| 1 | 72% | 25% |

| 4 | 84% | 38% |

| 16 | 95% | 73% |

| 64 | 100% | 84% |

Data summarized from studies on this compound-susceptible and -resistant C. albicans isolates.[9][10]

Table 2: this compound IC50 Values for Various Candida Species

| Candida Species | This compound IC50 Range (µg/mL) |

| Candida albicans | 0.25 - 2 |

| Candida glabrata | 32 |

| Candida krusei | ≥64 |

| Candida parapsilosis | 2 |

| Candida tropicalis | 2 |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits 50% of the target's activity. These values can vary between studies and isolates.[11][12]

Experimental Protocols

Quantification of Ergosterol Content by Spectrophotometry

This protocol outlines a common method for extracting and quantifying total cellular ergosterol from fungal cells.

Materials:

-

Fungal culture

-

This compound (or other test compound)

-

Sabouraud Dextrose Agar/Broth

-

Sterile water

-

25% Alcoholic Potassium Hydroxide (KOH) solution

-

n-Heptane

-

Ethanol (95%)

-

Spectrophotometer

Procedure:

-

Fungal Culture Preparation: Culture the fungal isolates on Sabouraud dextrose agar plates. Prepare a cell suspension in sterile water and adjust the inoculum to the desired cell density (e.g., 1 x 10^7 cells/mL).

-

Drug Exposure: Inoculate the fungal suspension into a suitable broth medium containing varying concentrations of this compound. Include a drug-free control. Incubate the cultures under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile water and record the wet weight.

-

Saponification: Resuspend the cell pellet in the 25% alcoholic KOH solution. Incubate in a water bath at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane to the sample. Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.

-

Spectrophotometric Analysis: Transfer the n-heptane layer to a clean tube and evaporate to dryness. Resuspend the sterol extract in 95% ethanol. Scan the absorbance of the solution between 240 nm and 300 nm. Ergosterol and its precursor, 24(28)-dehydroergosterol, exhibit a characteristic four-peaked curve in this range.

-

Calculation: The ergosterol content can be calculated based on the absorbance values at specific wavelengths (typically around 281.5 nm and 230 nm) and the wet weight of the cell pellet. The percentage of ergosterol reduction in this compound-treated samples is then calculated relative to the drug-free control.[9][10]

Broth Microdilution Antifungal Susceptibility Testing

This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal isolate

-

This compound

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI (Clinical and Laboratory Standards Institute) guidelines (e.g., M27-A3).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer.[13][14]

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.

Experimental Workflow for Assessing this compound's Impact

Caption: Workflow for evaluating this compound's effect on fungal ergosterol.

Signaling Response to Ergosterol Depletion

Caption: Ergosterol depletion activates the Upc2 transcription factor.

Downstream Consequences and Clinical Relevance

The disruption of the ergosterol biosynthesis pathway by this compound has several significant consequences for the fungal cell, extending beyond simple membrane destabilization:

-

Impaired Fungal Growth: The altered membrane properties and accumulation of toxic sterols lead to the inhibition of fungal growth, which is the primary basis of this compound's fungistatic activity.[2]

-

Increased Susceptibility to Stress: Fungi with depleted ergosterol levels may exhibit increased susceptibility to other environmental stresses, such as osmotic stress and temperature changes.

-

Defects in Cellular Processes: Ergosterol is concentrated in specific membrane domains and is crucial for processes like endocytosis, vacuolar fusion, and the proper localization and function of membrane proteins.[4][6] Inhibition of its synthesis can, therefore, lead to widespread cellular dysfunction.

-

Virulence Attenuation: In pathogenic fungi, ergosterol is important for virulence factors such as hyphal formation in Candida albicans. By disrupting ergosterol synthesis, this compound can attenuate the virulence of these pathogens.[9]

Conclusion

This compound's targeted inhibition of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway remains a highly effective strategy for the clinical management of fungal infections. A thorough understanding of its mechanism of action, the quantitative effects on ergosterol levels, and the downstream cellular consequences is essential for both optimizing current therapeutic approaches and for guiding the development of new antifungal agents. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of mycology and drug development.

References

- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Structural Insights into Binding of the Antifungal Drug this compound to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 8. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epidemiological Cutoff Values for this compound, Itraconazole, Posaconazole, and Voriconazole for Six Candida Species as Determined by the Colorimetric Sensititre YeastOne Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of D0870 compared with those of other azoles against this compound-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An evaluation of seven methods of testing in vitro susceptibility of clinical yeast isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Fluconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of fluconazole, a widely used triazole antifungal agent. This compound's efficacy is primarily fungistatic against Candida species and is dependent on its ability to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[[“]][2][3] Understanding its in vitro PK/PD properties is crucial for predicting clinical efficacy, optimizing dosing regimens, and combating the emergence of resistance.

In Vitro Pharmacokinetics of this compound

In vitro pharmacokinetic studies of this compound focus on its stability, protein binding, and metabolism in experimental systems designed to mimic physiological conditions. These studies are essential for interpreting in vitro pharmacodynamic data and extrapolating it to in vivo scenarios.

Protein Binding

This compound exhibits low plasma protein binding, typically around 11-12%.[4][5] This low level of binding means that a large fraction of the drug is free and available to exert its antifungal effect. In vitro studies have shown that this compound's protein binding is independent of albumin concentrations.[6] However, a significant correlation has been found between this compound protein binding and α1-acid glycoprotein (AAG) levels.[6] In patients with chronic renal failure, where AAG levels can be elevated, this compound protein binding has been observed to increase significantly.[6]

| Parameter | Value | Reference |

| Plasma Protein Binding | 11-12% | [4][5] |

| Binding Protein(s) | Primarily α1-acid glycoprotein | [6] |

In Vitro Metabolism

This compound undergoes minimal metabolism.[7] In vitro studies using rat liver microsomes have investigated its interaction with cytochrome P450 enzymes. While this compound is a moderate inhibitor of CYP2C9 and CYP3A4 and a potent inhibitor of CYP2C19, its own metabolism is not a significant route of elimination.[2][8] The majority of the administered dose is excreted unchanged in the urine.[2][4]

In Vitro Pharmacodynamics of this compound

The in vitro pharmacodynamics of this compound describe the relationship between drug concentration and its antifungal effect over time. Key pharmacodynamic parameters include the minimum inhibitory concentration (MIC) and the time-course of fungal killing.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway.[[“]] By inhibiting this enzyme, this compound blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10] The depletion of ergosterol and the accumulation of toxic 14-α-methyl sterols disrupt the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth.[[“]][2]

Caption: this compound's mechanism of action pathway.

Antifungal Susceptibility Testing and MIC Distribution

The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[11] For this compound, MICs are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M27-A document.[12][13]

| Candida Species | This compound MIC90 (μg/mL) | Reference |

| C. albicans | 0.5 | [14] |

| C. parapsilosis | 2 | [14] |

| C. tropicalis | 2 | [14] |

| C. lusitaniae | 2 | [14] |

| C. kefyr | 0.5 | [14] |

| C. glabrata | 32 | [14] |

| C. krusei | ≥64 | [14] |

Interpretive Breakpoints for this compound against Candida spp. (CLSI) [14]

| Category | MIC (μg/mL) |

| Susceptible (S) | ≤8 |

| Susceptible-Dose Dependent (SDD) | 16-32 |

| Resistant (R) | ≥64 |

Time-Kill Kinetics

Time-kill curve studies are used to assess the rate and extent of antifungal activity over time. For this compound, these studies typically demonstrate fungistatic activity, meaning it inhibits fungal growth rather than killing the fungal cells.[[“]][15] The effect of this compound is generally concentration-independent, with maximal effect often observed at concentrations two- to eight-fold greater than the MIC.[16]

| Organism | This compound Concentration | Observation at 24h | Reference |

| Candida albicans | 2 x MIC | Fungistatic activity | [17] |

| Candida albicans | 16 x MIC | Lowest decrease in colony count at 8h | [18] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The PK/PD index that best correlates with the efficacy of this compound is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).[11][16][19] An AUC24/MIC ratio of >25 to 50 is generally predictive of therapeutic efficacy.[16][20] For treatment, an AUC for 24 hours of 400 mg·h/liter is considered appropriate for susceptible species.[21]

| PK/PD Index | Target for Efficacy | Reference |

| AUC24/MIC | >25-50 | [16][20] |

| fAUC/MIC | 100 (EUCAST target) | [21] |

Mechanisms of Resistance

In vitro resistance to this compound in Candida species can arise through several mechanisms, often in combination.[15]

-

Target Site Modification: Point mutations in the ERG11 gene can lead to alterations in the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for this compound.[22][23][24]

-

Overexpression of the Drug Target: Increased expression of the ERG11 gene results in higher levels of the target enzyme, requiring higher concentrations of this compound to achieve inhibition.[22][23]

-

Increased Drug Efflux: Overexpression of efflux pump genes, such as those encoding for ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1), actively removes this compound from the fungal cell, reducing its intracellular concentration.[22][24][25]

-

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can allow the fungus to bypass the need for the step blocked by this compound or to produce alternative sterols that can maintain cell membrane function.[15]

Caption: Key mechanisms of in vitro resistance to this compound.

Experimental Protocols

Broth Microdilution for MIC Determination (Adapted from CLSI M27)

This protocol provides a standardized method for determining the MIC of this compound against yeasts.

Caption: Workflow for this compound MIC determination.

Methodology:

-

Inoculum Preparation: Prepare a standardized yeast suspension (0.5-2.5 x 103 CFU/mL) in RPMI 1640 medium.[11][26]

-

Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate.[26]

-

Inoculation: Inoculate each well with the yeast suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.[13][27]

-

Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% inhibition) compared to the growth control.[13]

Time-Kill Curve Assay

This assay evaluates the fungicidal or fungistatic activity of this compound over time.

Methodology:

-

Inoculum Preparation: Prepare a starting inoculum of approximately 105 CFU/mL in a suitable broth medium (e.g., RPMI 1640 buffered with MOPS to pH 7.0).[17][28]

-

Drug Exposure: Add this compound at various concentrations (e.g., 0.25x to 32x MIC) to the inoculated broth.[16] Include a drug-free control.

-